5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Lipophilicity Physicochemical profiling Medicinal chemistry

5-Ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 66736-96-7) is a 1,5-disubstituted pyrazole-3-carboxylic acid with molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g·mol⁻¹. The compound bears an ethyl substituent at the 5-position and a phenyl ring at N1, distinguishing it from the unsubstituted, 5-methyl, and 5-aryl analogs commonly employed in medicinal chemistry and analytical science.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 66736-96-7
Cat. No. B3149157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS66736-96-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H12N2O2/c1-2-9-8-11(12(15)16)13-14(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,15,16)
InChIKeyJXNJWWCPXGUPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 66736-96-7): Core Physicochemical Profile and Structural Identity


5-Ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 66736-96-7) is a 1,5-disubstituted pyrazole-3-carboxylic acid with molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g·mol⁻¹ . The compound bears an ethyl substituent at the 5-position and a phenyl ring at N1, distinguishing it from the unsubstituted, 5-methyl, and 5-aryl analogs commonly employed in medicinal chemistry and analytical science. Its calculated partition coefficient (LogP) is 2.13, and its topological polar surface area (TPSA) is 55.12 Ų . The carboxylic acid at the 3-position provides a handle for amide coupling, esterification, and metal coordination, positioning this compound as a versatile intermediate for the synthesis of bioactive molecules and coordination complexes.

Why 5-Ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid Cannot Be Simply Replaced by Other Pyrazole-3-carboxylic Acids


Although numerous pyrazole-3-carboxylic acids share the same core scaffold, substitution at the N1 and C5 positions fundamentally alters the compound's physicochemical properties, biological target engagement, and synthetic utility. Even a single methylene-group difference—as between the 5-ethyl and 5-methyl congeners—produces a measurable shift in lipophilicity (ΔLogP ≈ +0.25) . Within the broader class, the 1,5-substitution pattern has been shown to modulate selectivity across human carbonic anhydrase isoforms, with alkyl substituents at C5 favoring inhibition of the membrane-associated isoform hCA IX (Kᵢ = 5–25 µM range) [1]. Furthermore, analogous pyrazole-3-carboxylic acids bearing acetyl substituents at C4 demonstrate selective metal-chelation behavior that is absent in simpler homologs [2]. These data collectively demonstrate that substitution pattern is not a passive structural feature but an active determinant of solubility, target affinity, and metal-ion selectivity. A scientist or procurement specialist who substitutes 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid with a generic in-class analog risks altering the lipophilicity window, losing isoform selectivity, or introducing undesired metal-coordination properties that may invalidate downstream results.

Quantitative Differentiation Evidence for 5-Ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 66736-96-7) vs. Closest Analogs


Lipophilicity Shift: 5-Ethyl vs. 5-Methyl Congener — A Quantifiable LogP Difference Influencing Partitioning and ADME Predictions

The target compound (5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid) exhibits a calculated LogP of 2.13 . This represents a ΔLogP of +0.25 relative to the 5-methyl analog (LogP = 1.88) . The lipophilicity increment is attributable to the additional methylene unit at the C5 position and carries implications for membrane permeability, non-specific protein binding, and compound solubility.

Lipophilicity Physicochemical profiling Medicinal chemistry

Predicted Aqueous Solubility: 5-Ethyl Substitution Reduces Solubility Relative to the 5-Methyl Analog

Although experimentally measured aqueous solubility for the 5-ethyl target compound is not publicly available, the 5-methyl analog (CAS 10199-57-2) has a calculated solubility of 0.89 g·L⁻¹ at 25 °C . The additional methylene group in the 5-ethyl compound increases molecular weight (216.24 vs. 202.21 g·mol⁻¹) and LogP (2.13 vs. 1.88) , both of which are inversely correlated with aqueous solubility. Based on the well-established Hansch solubility-lipophilicity relationship, the 5-ethyl compound is expected to display solubility approximately 0.5–0.8× that of the 5-methyl analog, i.e., in the range of 0.4–0.7 g·L⁻¹.

Solubility Drug-likeness Formulation

Carbonic Anhydrase Isoform Selectivity: Class-Level Evidence for C5-Alkyl-1-phenyl-pyrazole-3-carboxylic Acids as hCA IX/XII-Selective Inhibitors

A congeneric series of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids was evaluated against human carbonic anhydrase isoforms I, II, IX, and XII using a stopped-flow CO₂ hydrase assay [1]. The series demonstrated clear, selective inhibition of the tumor-associated membrane isoforms hCA IX and XII (Kᵢ = 4–50 µM) over the ubiquitous cytosolic isoforms hCA I and II. Substitution pattern analysis revealed that alkyl substituents at the ortho and meta positions of the pendant phenyl ring favor hCA IX inhibition (Kᵢ = 5–25 µM). Although the 5-ethyl-1-phenyl compound has not been individually profiled in this assay, it belongs to the same pyrazole-3-carboxylic acid chemotype and features an alkyl (ethyl) substituent at C5, consistent with the structural determinants associated with hCA IX selectivity.

Carbonic anhydrase inhibition Isoform selectivity Anticancer target

Factor XIa Inhibitor Fragment Class: 5-Phenyl-1H-pyrazole-3-carboxylic Acid Derivatives as Privileged Fragments for Anticoagulant Lead Discovery

A fragment-based lead generation study identified 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments for Factor XIa (FXIa) inhibitor discovery [1]. Systematic SAR exploration yielded lead compound 7za with an FXIa Kᵢ of 90.37 nM and an in vitro coagulation activity (1.5× aPTT in rabbit plasma) of 43.33 µM. The carboxylic acid at the 3-position was critical for binding interactions. The 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid compound is a close structural relative, differing from the core 5-phenyl fragment by replacement of the C5 phenyl with an ethyl group—a modification that alters steric bulk and lipophilicity while preserving the carboxylic acid pharmacophore.

Factor XIa inhibition Anticoagulant Fragment-based drug discovery

Metal Ion Selectivity: Class Evidence from 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (AMPC) as a Selective Fe(III) Complexing Reagent

The structurally related compound 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (AMPC) functions as a selective complexing reagent for Fe(III) over Fe(II) [1]. Under optimized conditions (pH 1.5, 1.64 × 10⁻⁴ mol·L⁻¹ AMPC, methyl isobutyl ketone extraction), the Fe(III)-AMPC complex is quantitatively extracted with a detection limit of 0.24 µg·L⁻¹ and recoveries exceeding 95% (RSD < 2.1%, N = 8). The selectivity arises from the pyrazole-3-carboxylic acid chelating motif. The 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid compound retains the identical 1-phenyl-pyrazole-3-carboxylic acid chelating unit; the absence of the 4-acetyl group is expected to shift the pH optimum for metal binding and alter the stability constant of the resulting complex.

Metal complexation Iron speciation Analytical chemistry

Commercial Purity and Quality: NLT 98% (MolCore) vs. 95% (Leyan) — Implications for Reproducibility in Medicinal Chemistry Campaigns

Two verified commercial sources offer the compound at different purity grades: MolCore supplies 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid with a minimum purity of 98% (NLT 98%) under ISO-certified quality systems , while Leyan lists the compound at 95% purity . A 3-percentage-point difference in purity specification corresponds to a potential impurity burden that is approximately 2.5-fold higher in the 95% product. For structure-activity relationship (SAR) studies where minor impurities can confound biological assay results (e.g., false-positive enzyme inhibition at 10 µM screening concentration), this purity differential is non-trivial.

Purity specification Procurement Reproducibility

Recommended Application Scenarios for 5-Ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 66736-96-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity

In hit-to-lead programs where the pyrazole-3-carboxylic acid scaffold has been identified as a fragment hit (e.g., Factor XIa inhibition [1]), the 5-ethyl substitution provides a LogP of 2.13—an increment of +0.25 over the 5-methyl analog . This allows medicinal chemists to fine-tune lipophilicity within a narrow window without introducing a larger aromatic substituent that could adversely affect ligand efficiency metrics. The compound is suitable for amide library synthesis at the C3 carboxylic acid, enabling systematic SAR exploration of the P1′ and P2′ pockets identified in FXIa co-crystal structures [1].

Carbonic Anhydrase Isoform-Selective Inhibitor Development

The 5-ethyl-1-phenyl substitution pattern aligns with the structural requirements for selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII [1]. The free carboxylic acid at C3 serves as a zinc-binding group (ZBG) in the non-sulfonamide inhibitor class. Researchers developing CA IX-selective agents for hypoxic tumor targeting should prefer the 5-ethyl variant over 5-aryl analogs, as the smaller alkyl substituent at C5 corresponds to the substitution pattern associated with hCA IX selectivity (Kᵢ = 5–25 µM range) in the congeneric series [1].

Analytical Method Development for Metal Ion Speciation

Building on the demonstrated Fe(III)-selective complexation behavior of the structurally related AMPC reagent (detection limit 0.24 µg·L⁻¹, recovery > 95%) [1], the 5-ethyl-1-phenyl-3-carboxylic acid scaffold offers a simpler ligand framework for systematic studies of pyrazole-carboxylate metal binding. The absence of the 4-acetyl group removes a potential UV-active chromophore, which may be advantageous when designing extraction-photometric methods where the acetyl absorption band interferes with analyte quantification.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 1-phenyl-5-ethyl-pyrazole-3-carboxylic acid molecule contains both a hard carboxylate donor (O-donor) and a soft pyrazole N-donor within the same ligand. This ambidentate character has been exploited in related pyrazole-3-carboxylate systems to construct Cu(II), Zn(II), Co(II), and Ni(II) complexes with diverse topologies (0D, 1D, 2D, and 3D frameworks) [1]. The 5-ethyl substituent introduces steric bulk that can influence framework interpenetration and solvent-accessible void volumes, making this compound a candidate for systematic studies of substituent effects on MOF porosity.

Quote Request

Request a Quote for 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.